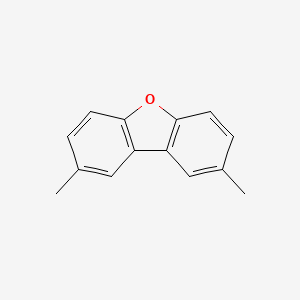

2,8-Dimethyldibenzofuran

Beschreibung

Contextualization of Dibenzofuran (B1670420) Derivatives in Chemical Science

Dibenzofuran is a heterocyclic compound composed of a central furan (B31954) ring fused to two benzene (B151609) rings. ekb.eg This core structure is a key component in a multitude of natural and synthetic organic compounds. thesciencein.orgresearchgate.net In the realm of chemical science, dibenzofuran derivatives are recognized as significant heterocyclic compounds and are integral to various natural products. thesciencein.orgresearchgate.net The synthesis of these derivatives is a subject of considerable research, with various methods being developed to construct the dibenzofuran core and introduce a wide array of functional groups. researchgate.netthieme-connect.de

The versatility of the dibenzofuran scaffold allows for the synthesis of a diverse range of derivatives with varied chemical properties and potential applications. researchgate.net Researchers have explored numerous synthetic routes, including intramolecular Ullmann reactions and palladium-catalyzed cyclizations, to create these complex molecules. rsc.orgnih.gov The study of dibenzofuran derivatives is an advancing field, with continuous efforts to discover new compounds and synthetic methodologies. thesciencein.orgresearchgate.net These compounds are often investigated for their potential in medicinal chemistry, with some derivatives showing promise in combating various diseases. thesciencein.orgresearchgate.net

Significance of Dimethyldibenzofurans in Interdisciplinary Research

The importance of dibenzofuran derivatives, including the dimethyl-substituted variants, extends beyond pure chemistry into various interdisciplinary research fields. Interdisciplinary research itself is a mode of scientific inquiry that integrates knowledge, techniques, and theories from multiple disciplines to address complex problems whose solutions are beyond the scope of a single field. nih.govnih.gov This approach is crucial for tackling multifaceted scientific challenges. researchgate.netredalyc.org

Dimethyldibenzofurans, as a subclass of dibenzofuran derivatives, have garnered attention in fields such as environmental science and geochemistry. They are found in sedimentary rocks and crude oils and can serve as geochemical markers to determine the origin, depositional environment, and thermal maturity of organic matter. cas.cnresearchgate.net For instance, the relative abundance of different dimethyldibenzofuran (B12882345) isomers can provide insights into the source materials, such as terrestrial organic matter. cas.cn Furthermore, certain dibenzofuran derivatives are studied for their potential biological activities, which places them at the intersection of chemistry, biology, and medicine. thesciencein.orgresearchgate.net The investigation into the properties and applications of these compounds often requires a collaborative, interdisciplinary approach to fully understand their behavior and potential uses. iubmb.org

Scope and Research Focus on 2,8-Dimethyldibenzofuran

This article focuses specifically on the chemical compound This compound . While the broader family of dibenzofurans encompasses a vast number of derivatives, the scope of the following sections will be strictly limited to research findings and data pertaining to this particular isomer.

This compound is a specific isomer of dimethyldibenzofuran, characterized by methyl groups at the 2 and 8 positions of the dibenzofuran core. Research on this compound includes its identification in environmental samples, such as rock extracts, where it is often analyzed alongside other isomers to provide geochemical information. researchgate.net The synthesis of this compound and its derivatives is a key area of research, often involving multi-step chemical processes. For example, the synthesis of 1,3,7,9-tetramethoxy-2,8-dimethyldibenzofuran has been achieved through an intramolecular Ullmann reaction. thieme-connect.dersc.org The unique structural and electronic properties of this compound make it a subject of interest for various scientific investigations.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O |

| CAS Number | 1136-79-4 |

| PubChem CID | 639319 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H12O |

|---|---|

Molekulargewicht |

196.24 g/mol |

IUPAC-Name |

2,8-dimethyldibenzofuran |

InChI |

InChI=1S/C14H12O/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 |

InChI-Schlüssel |

UQWZLNDZKILIMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)OC3=C2C=C(C=C3)C |

Herkunft des Produkts |

United States |

Natural Abundance and Biosynthetic Pathways of Dimethyldibenzofurans

Isolation and Identification from Natural Sources

The isolation of dimethyldibenzofurans from living organisms has been a subject of phytochemical and mycological research, revealing a range of substituted dibenzofuran (B1670420) structures.

Lichens are a well-documented source of dibenzofuran derivatives, with usnic acid (C₁₈H₁₆O₇) being one of the most prominent examples. wikipedia.orgthegoodscentscompany.com Usnic acid is a complex dibenzofuran derivative, specifically 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione, and is found in numerous lichen genera such as Usnea, Cladonia, Lecanora, and Parmelia. wikipedia.orgthegoodscentscompany.comresearchgate.net While not 2,8-dimethyldibenzofuran itself, the structure of usnic acid and its derivatives highlights the capacity of lichens to synthesize complex dimethyl-substituted dibenzofuran cores.

Research on the cultured mycobionts (the fungal partner) of the lichen Lecanora cinereocarnea has led to the isolation of several dimethyldibenzofuran (B12882345) derivatives. nih.govresearchgate.net These include 3,7-dihydroxy-1,9-dimethyldibenzofuran (B13945795) and 2,8-dichloro-3,7-dihydroxy-1,9-dimethyldibenzofuran. nih.gov The presence of these chlorinated and hydroxylated dimethyldibenzofurans underscores the diverse biosynthetic capabilities within lichens, suggesting that various isomers, potentially including a 2,8-dimethyl precursor, could be part of these metabolic pathways.

| Lichen-Derived Dimethyldibenzofuran Derivatives | Source Organism | Reference |

| Usnic Acid | Usnea, Cladonia, Lecanora, Parmelia | wikipedia.orgthegoodscentscompany.com |

| 3,7-dihydroxy-1,9-dimethyldibenzofuran | Lecanora cinereocarnea (cultured mycobiont) | nih.govresearchgate.net |

| 2,8-dichloro-3,7-dihydroxy-1,9-dimethyldibenzofuran | Lecanora cinereocarnea (cultured mycobiont) | nih.gov |

Fungi are prolific producers of secondary metabolites, including a variety of aromatic compounds. nih.govmdpi.com The biosynthesis of fungal natural products is often compartmentalized within the fungal cells, allowing for the efficient production of complex molecules. plos.org While direct isolation of this compound from fungi is not widely reported, related structures have been identified. For instance, a marine sponge-derived ascomycete, Super1F1-09, was found to produce 3,9-dimethyldibenzofuran-1,7-diol. researchgate.net The biosynthesis of many fungal secondary metabolites occurs through polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, which can produce a vast diversity of chemical structures. plos.orgmdpi.com It is plausible that variations in these pathways could lead to the formation of different dimethyldibenzofuran isomers, including the 2,8-substituted form.

Certain plants are also known to produce dibenzofuran analogues, often as phytoalexins in response to pathogens. The biosynthesis of these compounds in plants, particularly in the subtribe Pyrinae (which includes apples and pears), is thought to proceed via the biphenyl (B1667301) synthase pathway. nih.gov This pathway involves the condensation of benzoyl-CoA with malonyl-CoA to form a biphenyl scaffold, which can then be further modified to produce dibenzofurans. While specific isolation of this compound from plants is not prominently documented, the existence of these biosynthetic routes for related structures suggests a potential for its formation in the plant kingdom.

Biogeochemical Occurrence in Complex Organic Matter

Dimethyldibenzofurans are also found in fossil fuels, where their presence is attributed to the diagenetic alteration of organic matter derived from terrestrial and aquatic organisms.

Geochemical studies have identified various isomers of dimethyldibenzofuran in hydrocarbon source rocks and crude oils. In a study of source rocks from the Niger Delta, C2-dibenzofurans were found to be the dominant type of dibenzofurans. cas.cnresearchgate.net The analysis of these rock extracts by gas chromatography-mass spectrometry (GC-MS) revealed the presence of several dimethyldibenzofuran isomers, designated as DMDBF-1 through DMDBF-9 based on their elution order. cas.cn It is likely that one of these peaks corresponds to this compound. The relative abundance of C0-, C1-, and C2-dibenzofurans in these source rocks ranged from 1.75% to 29.82%, 27.60% to 40.52%, and 29.66% to 68.89%, respectively. cas.cnresearchgate.net

| Relative Abundance of Dibenzofurans in Niger Delta Source Rocks | Range of Relative Abundance (%) | Reference |

| C0-Dibenzofurans | 1.75 - 29.82 | cas.cnresearchgate.net |

| C1-Dibenzofurans | 27.60 - 40.52 | cas.cnresearchgate.net |

| C2-Dibenzofurans | 29.66 - 68.89 | cas.cnresearchgate.net |

Dibenzofurans are known constituents of coal, with their presence linked to the thermal maturation of terrestrial organic matter. While specific concentration data for this compound in coal is scarce, studies have noted the occurrence of dimethyldibenzofurans in Paleozoic coals. core.ac.uk The analysis of coal from high-sulfur coal-fired power plants has also been a subject of research, though detailed isomeric distribution of trace organic compounds is not always the primary focus. mdpi.compjoes.com The presence of this compound has been mentioned in the context of coal deposits, suggesting it is a component of the complex organic matrix of coal.

Proposed Biosynthetic Mechanisms for Dimethyldibenzofuran Frameworks

The formation of dimethyldibenzofurans, including the specific isomer this compound, is a complex biological process. While this compound is not as extensively studied as other natural products, research into related dibenzofuran structures, primarily in plants and fungi, has illuminated the likely biosynthetic pathways. These pathways predominantly involve the assembly of a carbon skeleton via polyketide synthesis, followed by a series of enzymatic modifications.

The foundational structure of dibenzofurans is assembled through the polyketide pathway, a major route for the biosynthesis of a wide array of secondary metabolites in bacteria, fungi, and plants. nih.govscribd.com This process is analogous to fatty acid synthesis but with greater variability in the starting units and subsequent processing, leading to a diverse range of complex molecules.

The key enzyme initiating the biosynthesis of the dibenzofuran core is biphenyl synthase (BIS), a type III polyketide synthase (PKS). beilstein-journals.orgresearchgate.net The biosynthesis commences with a starter molecule, typically benzoyl-CoA, which undergoes sequential condensation with three molecules of malonyl-CoA. researchgate.netresearchgate.net This iterative process, catalyzed by BIS, builds a linear tetraketide intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes an intramolecular C2→C7 aldol (B89426) condensation, followed by decarboxylation, to yield 3,5-dihydroxybiphenyl, which serves as the fundamental precursor for a variety of biphenyl and dibenzofuran phytoalexins. beilstein-journals.orgnih.gov

The formation of the furan (B31954) ring, which distinguishes dibenzofurans from their biphenyl precursors, is a critical subsequent step. While enzymatic catalysis for this ring closure has been proposed, some studies suggest it may occur as a spontaneous, non-enzymatic reaction following the necessary enzymatic modifications of the biphenyl core. acs.org This spontaneous cyclization is thought to be plausible in the biosynthesis of several dibenzofuran derivatives. acs.org

Lichens, which are symbiotic organisms of fungi and algae, are also known producers of dibenzofurans via the polyketide pathway. scribd.comtandfonline.com In some lichen-forming fungi, a 6-methylsalicylic acid synthase (6-MSAS) type of PKS is involved, which can produce monocyclic polyketides that subsequently couple to form the dibenzofuran structure. tandfonline.com

Following the initial synthesis of the biphenyl scaffold, a series of enzymatic transformations are required to produce the final dimethyldibenzofuran structure. These modifications are carried out by tailoring enzymes that add functional groups to specific positions on the biphenyl core.

Key precursors and enzymes involved in this process include:

Precursors : The primary building blocks for the dibenzofuran skeleton are derived from central metabolism. Benzoyl-CoA serves as the starter unit, and malonyl-CoA provides the extender units for the polyketide chain. researchgate.netresearchgate.net S-adenosyl-L-methionine (SAM) is the universal methyl group donor for the methylation steps. nih.gov

Enzymes :

Biphenyl Synthase (BIS) : As a type III PKS, this enzyme is responsible for the initial condensation reactions to form the biphenyl core. beilstein-journals.orgtu-braunschweig.de

O-Methyltransferases (OMTs) : These enzymes catalyze the transfer of methyl groups from SAM to hydroxyl groups on the biphenyl precursor. nih.gov For the formation of this compound, specific OMTs would be required to methylate the precursor at the correct positions. For instance, in the biosynthesis of other dibenzofurans, OMTs have been identified that specifically methylate at the meta-position of a hydroxyl group. nih.gov

Hydroxylases : Cytochrome P450 monooxygenases often introduce hydroxyl groups at specific positions on the aromatic rings, which are then subject to further modifications like methylation. tu-braunschweig.deresearchgate.net

Cyclases : While the final furan ring formation can be spontaneous, specific cyclase enzymes (often cytochrome P450s) are proposed to catalyze this oxidative cyclization in some pathways. researchgate.net

The biosynthesis of a specific isomer like this compound would depend on the precise regioselectivity of these tailoring enzymes, dictating where the methyl groups and other functionalities are attached to the dibenzofuran framework.

Organisms Producing Dimethyldibenzofurans

While the natural occurrence of this compound is not widely documented, various other dimethyldibenzofuran derivatives have been isolated from a range of organisms, particularly fungi and lichens.

| Organism Type | Species | Compound Class |

| Fungus | Aspergillus ustus | p-Terphenyl derivatives and dibenzofurans |

| Fungus | Aspergillus sp. | 3,7-dihydroxy-1,9-dimethyldibenzofuran |

| Fungus | Aspergillus subversicolor | 3,7-dihydroxy-1,9-dimethyldibenzofuran |

| Lichen | Lecanora cinereocarnea | Various dihydroxy-dimethyldibenzofurans |

| Lichen | Usnea longissima | Dimethyldibenzofuran |

| Plant | Rhodomyrtus macrocarpa | Derivatives of dimethyldibenzofuran |

Key Molecules in Dimethyldibenzofuran Biosynthesis

The following table summarizes the crucial precursors and enzymes involved in the proposed biosynthetic pathway of dimethyldibenzofurans.

| Molecule Type | Name | Role in Biosynthesis |

| Precursor | Benzoyl-CoA | Starter unit for polyketide synthesis |

| Precursor | Malonyl-CoA | Extender units for polyketide chain elongation |

| Precursor | S-adenosyl-L-methionine (SAM) | Methyl group donor for O-methylation |

| Intermediate | 3,5-Dihydroxybiphenyl | Core biphenyl structure formed by BIS |

| Enzyme | Biphenyl Synthase (BIS) | Catalyzes the formation of the biphenyl core |

| Enzyme | O-Methyltransferase (OMT) | Adds methyl groups to hydroxylated intermediates |

| Enzyme | Cytochrome P450 Hydroxylase | Introduces hydroxyl groups onto the biphenyl ring |

| Enzyme | Cytochrome P450 Cyclase | Proposed to catalyze the formation of the furan ring |

Synthetic Strategies and Chemical Reactivity of Dimethyldibenzofurans

Established Synthetic Routes to the Dibenzofuran (B1670420) Core

The construction of the dibenzofuran core can be achieved through various synthetic transformations, primarily involving the formation of the central furan (B31954) ring. These methods often rely on intramolecular cyclization reactions of appropriately substituted biphenyl (B1667301) precursors.

Intramolecular Ullmann Coupling Reactions

The Ullmann condensation, a copper-catalyzed reaction, provides a classic and reliable method for the formation of diaryl ethers. In the context of dibenzofuran synthesis, an intramolecular variation of this reaction is employed. This typically involves the cyclization of 2-hydroxy-2'-halobiphenyls or related diaryl ether precursors. The process is characterized by the copper-catalyzed intramolecular displacement of a halide by a phenoxide. While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder protocols, often utilizing ligands to facilitate the coupling.

A notable example involves the synthesis of dibenzofurans from o-iododiaryl ethers using a reusable Pd/C catalyst under ligand-free conditions. This method highlights a move towards more sustainable and practical synthetic approaches. The synthesis of the o-iododiaryl ether precursor itself can be achieved in a one-pot reaction through the sequential iodination and O-arylation of a phenol (B47542).

Cyclization of Biphenyl Derivatives

The cyclization of biphenyl derivatives, particularly 2-hydroxybiphenyls (or 2-arylphenols), is a prominent strategy for dibenzofuran synthesis. This transformation can be achieved through various catalytic systems, with palladium-catalyzed C-H activation/C-O cyclization being a particularly powerful approach.

In one such method, 2-arylphenols undergo intramolecular C-H bond activation at the ortho-position of the second aryl ring, followed by the formation of a C-O bond to construct the furan ring. nih.govacs.orgtohoku.ac.jpacs.org These reactions are typically carried out in the presence of a palladium(II) catalyst and an oxidant. Kinetic isotope effect experiments have indicated that the C-H bond cleavage is often the rate-limiting step in these transformations. nih.govacs.orgtohoku.ac.jpacs.org

The choice of oxidant and ligands can significantly influence the reaction efficiency. For instance, systems employing air as the oxidant have been developed, offering an environmentally benign approach. acs.org Another effective system utilizes tert-butyl peroxybenzoate as the oxidant in the presence of a palladium catalyst. nih.govacs.orgtohoku.ac.jpacs.org

Table 1: Examples of Palladium-Catalyzed Cyclization of 2-Arylphenols

| Starting Material (2-Arylphenol) | Catalyst System | Oxidant | Product (Dibenzofuran) | Yield (%) |

| 2-Phenylphenol | Pd(OAc)₂ / 3-nitropyridine | t-BuOOBz | Dibenzofuran | 72 |

| 2-(4-Methylphenyl)phenol | Pd(OAc)₂ / 3-nitropyridine | t-BuOOBz | 2-Methyldibenzofuran | 85 |

| 2-(4-Methoxyphenyl)phenol | Pd(OAc)₂ / 3-nitropyridine | t-BuOOBz | 2-Methoxydibenzofuran | 78 |

Data compiled from studies on palladium-catalyzed oxidative cyclization. acs.org

Ring Closure of Halogenated Biphenyls

The ring closure of dihalogenated biphenyls offers another pathway to the dibenzofuran core. A common strategy involves the reaction of 2,2'-dihalobiphenyls with a source of oxygen. For instance, the palladium-catalyzed double N-arylation of primary amines with 2,2'-dihalobiphenyls has been employed to prepare carbazoles, and a similar principle can be applied for dibenzofuran synthesis using an oxygen nucleophile.

A more direct approach involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization. nih.gov This one-pot, two-step procedure provides an efficient route to dibenzofurans. The initial step involves the formation of an N- or O-arylated product, which then undergoes intramolecular cyclization to furnish the dibenzofuran ring system. nih.gov

Oxidative Coupling Methodologies

Oxidative coupling reactions provide a powerful and atom-economical approach to the synthesis of dibenzofurans. These methods often involve the direct coupling of two phenol units or the coupling of a phenol with another aromatic partner, followed by cyclization.

Recent advancements have focused on the use of catalytic and electrochemical methods to promote these couplings, offering advantages in terms of practicality and atom economy over traditional stoichiometric reagents. rsc.org For example, copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been reported to produce benzofuran (B130515) derivatives, and similar strategies can be extended to dibenzofuran synthesis. rsc.org

The iron-catalyzed oxidative cross-coupling of phenols and alkenes has also been developed for the construction of 2,3-dibenzofurans, mimicking biosynthetic pathways. rsc.org These methods often proceed through the formation of radical intermediates and offer a direct route to functionalized dibenzofuran cores.

Directed Synthesis of 2,8-Dimethyldibenzofuran and Substituted Analogues

The synthesis of specifically substituted dibenzofurans, such as this compound, requires precise control over the regioselectivity of the synthetic route. This can be achieved either by starting with appropriately substituted precursors or by the selective functionalization of a pre-formed dibenzofuran core.

Regioselective Functionalization Approaches

A common and effective strategy for the synthesis of 2,8-disubstituted dibenzofurans involves the regioselective functionalization of the parent dibenzofuran molecule. The electrophilic substitution of dibenzofuran, such as halogenation, preferentially occurs at the 2 and 8 positions due to the electronic nature of the heterocyclic system.

For instance, the bromination of dibenzofuran can be controlled to yield 2,8-dibromodibenzofuran (B157981) as the major product. chemicalbook.com This di-bromo derivative then serves as a versatile intermediate for the introduction of other functional groups, including methyl groups, via cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is well-suited for this purpose. mdpi.comsemanticscholar.orgharvard.eduyoutube.com The reaction of 2,8-dibromodibenzofuran with a methylboronic acid derivative in the presence of a palladium catalyst and a base would be expected to yield this compound. This two-step sequence of regioselective halogenation followed by cross-coupling provides a directed synthesis of the target molecule.

Table 2: Proposed Synthesis of this compound via Regioselective Functionalization

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1. Bromination | Dibenzofuran | Bromine, Acetic Acid | 2,8-Dibromodibenzofuran |

| 2. Suzuki Coupling | 2,8-Dibromodibenzofuran, Methylboronic acid | Pd catalyst, Base, Solvent | This compound |

This table outlines a plausible synthetic route based on established chemical transformations. chemicalbook.commdpi.comsemanticscholar.org

The regioselectivity of nucleophilic functionalization of dibenzofuran has also been studied, particularly with metal-complexed dibenzofuran derivatives. epa.gov While electrophilic substitution is more common for introducing substituents like methyl groups, these studies provide valuable insights into the inherent reactivity of different positions on the dibenzofuran core.

Stereoselective Synthesis of Chiral Dimethyldibenzofurans

The synthesis of chiral dibenzofuran derivatives is an area of growing interest due to the presence of this scaffold in various biologically active molecules. While specific literature on the stereoselective synthesis of chiral this compound is not extensively detailed, general methodologies developed for the asymmetric synthesis of dibenzofuran and its analogs can be conceptually applied.

One prominent strategy involves the catalytic asymmetric [3 + 2] cycloaddition of racemic norcaradienes with quinones. This method, utilizing chiral N,N'-dioxide/metal complex catalysts, allows for the construction of multicyclic hydrodibenzofurans. The process proceeds via a kinetic resolution of the starting norcaradienes, where one enantiomer preferentially participates in a diastereoselective cycloaddition.

Another approach to obtaining chiral dibenzofuran-based structures is through the enantioselective addition of organometallic reagents to dibenzofuran precursors. For instance, a highly enantioselective synthesis of a C2-symmetric chiral diol of dibenzofuran has been achieved through the double enantioselective addition of diethylzinc (B1219324) to dibenzo[b,d]furan-4,6-dicarbaldehyde. This reaction is facilitated by a chiral 1,4-amino alcohol ligand, leading to the formation of the chiral diol which can then be converted into various chiral derivatives.

While these methods have not been explicitly reported for the 2,8-dimethyl substituted dibenzofuran, they represent viable synthetic pathways that could be adapted for its stereoselective synthesis. The introduction of methyl groups at the 2 and 8 positions would likely influence the steric and electronic properties of the precursors, potentially requiring optimization of the reaction conditions and catalyst systems.

| Method | Key Features | Potential Application to this compound |

| Catalytic Asymmetric [3+2] Cycloaddition | Kinetic resolution of racemic precursors; construction of hydrodibenzofuran core. | Synthesis of chiral partially saturated derivatives of this compound. |

| Enantioselective Addition to Dialdehydes | Creation of C2-symmetric chiral diols; use of chiral ligands. | Could be adapted to a this compound-4,6-dicarbaldehyde precursor. |

Chemical Transformations and Derivatization Studies

The chemical reactivity of the dibenzofuran core, including the 2,8-dimethyl derivative, is dictated by the aromatic nature of the benzene (B151609) rings and the electronic influence of the furan oxygen atom. This section explores key transformations that enable the functionalization and derivatization of this scaffold.

Oxidation and Reduction Reactions

Oxidation: The oxidation of dibenzofurans can proceed through several pathways, often initiated by mono- or dioxygenase enzymes in biological systems or by chemical oxidants. The degradation of dibenzofuran in the environment can occur via photodegradation and chemical oxidation. jinjingchemical.com Exposure to UV light can lead to the formation of hydroxyl-substituted derivatives. jinjingchemical.com Powerful oxidizing agents like ozone can attack the double bonds in the aromatic rings, leading to ring-opening and the formation of smaller compounds. jinjingchemical.com

Microbial degradation of dibenzofuran often involves dioxygenase enzymes that catalyze angular or lateral dioxygenation. nih.gov For instance, bacterial and fungal oxidation can lead to the formation of dihydroxy-dihydrodibenzofuran intermediates, which can then be further metabolized. researchgate.net The initial transformation in the microbial degradation of dibenzofuran is typically carried out by a dibenzofuran 4,4a-dioxygenase, which attacks at the angular position. ethz.ch

Reduction: The reduction of the dibenzofuran nucleus generally targets the furan ring or one of the benzene rings. Catalytic hydrogenation is a common method for achieving this transformation. The selective hydrogenation of the furan ring in benzofurans to yield dihydrobenzofurans has been accomplished using ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase. A one-pot cascade catalytic hydrogenation using a chiral ruthenium carbene catalyst and an achiral rhodium catalyst can lead to the complete hydrogenation of benzofurans to enantioenriched octahydrobenzofurans.

For the dibenzofuran core, catalytic hydrodeoxygenation can lead to the cleavage of the C-O bonds and the formation of bicyclic or monocyclic aromatic compounds. This process is relevant in the upgrading of bio-oils. The reduction of a nitro group on a dibenzofuran derivative to an amino group has been achieved using zinc and ammonium (B1175870) chloride.

| Reaction Type | Reagents/Conditions | Expected Product for this compound |

| Oxidation | Dioxygenases, UV light, Ozone | Hydroxylated and/or ring-opened derivatives |

| Reduction | Catalytic Hydrogenation (e.g., Ru, Rh catalysts) | Dihydro-, tetrahydro-, or octahydro-2,8-dimethyldibenzofuran |

| Hydrodeoxygenation | Metal catalysts, H₂ | Biphenyl or cyclohexylbenzene (B7769038) derivatives |

Substitution Reactions (e.g., Nitration)

Electrophilic aromatic substitution is a key reaction for the functionalization of the dibenzofuran ring system. The position of substitution is influenced by the directing effects of the oxygen atom in the furan ring and any existing substituents on the benzene rings.

The nitration of unsubstituted dibenzofuran has been shown to be highly regioselective, with the outcome depending on the reaction conditions. Nitration with nitric acid in trifluoroacetic acid results in the selective formation of 3-nitrodibenzofuran. In contrast, Friedel-Crafts type nitration using alkyl nitrates and aluminum chloride in nitromethane (B149229) yields 2-nitrodibenzofuran (B152082) as the major product.

For this compound, the directing effects of the two methyl groups must be considered in addition to the influence of the furan oxygen. Methyl groups are activating and ortho-, para-directing. The oxygen atom of the furan ring also directs electrophilic attack to the positions ortho and para to it (positions 1, 3, 7, and 9).

Considering these combined effects, the nitration of this compound is predicted to occur at the positions activated by both the methyl groups and the furan oxygen. The most likely positions for nitration would be positions 3 and 7, which are ortho to the methyl groups and also activated by the furan oxygen. The steric hindrance from the existing methyl groups might influence the ratio of the possible nitrated products.

| Nitrating Agent | Predicted Major Product(s) for this compound | Rationale |

| HNO₃/TFA | 3-Nitro-2,8-dimethyldibenzofuran and 7-Nitro-2,8-dimethyldibenzofuran | Activation by both methyl and furan oxygen at the 3 and 7 positions. |

| Alkyl nitrate/AlCl₃ | Potentially a mixture of isomers with possible substitution at positions 1, 3, 7, and 9. | Friedel-Crafts conditions can lead to different regioselectivity. |

Synthesis of Novel Dimethyldibenzofuran (B12882345) Derivatives for Biological Evaluation

The dibenzofuran scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The synthesis of novel derivatives of dimethyldibenzofurans is therefore a promising avenue for the discovery of new therapeutic agents.

One approach involves the introduction of various functional groups onto the dibenzofuran core. For example, a series of dibenzofuran-piperazine derivatives were synthesized and evaluated for their antiplatelet and anticholinesterase activities. nih.gov Although these derivatives were based on a 2-methoxy-3-aminodibenzofuran starting material, a similar strategy could be applied to an amino-substituted this compound.

Another strategy is the synthesis of derivatives that mimic the structure of known bioactive natural products. For instance, derivatives of dibenzofuran inspired by the natural product cercosporamide (B1662848) have been synthesized and shown to be dual inhibitors of Pim and CLK1 kinases, which are targets in cancer therapy.

The synthesis of these derivatives often involves multi-step sequences starting from a functionalized dibenzofuran. For example, a nitrated dibenzofuran can be reduced to the corresponding amine, which can then be further modified. The amino group can be acylated, alkylated, or used as a handle for the introduction of other functionalities, such as piperazine (B1678402) moieties. nih.gov

| Derivative Class | Synthetic Approach | Potential Biological Activity |

| Piperazine Derivatives | Acylation of an amino-dimethyldibenzofuran followed by substitution with piperazine. nih.gov | Antiplatelet, Anticholinesterase nih.gov |

| Kinase Inhibitor Analogs | Multi-step synthesis involving functional group interconversions on the dibenzofuran core. | Anticancer |

| Carboxamide Derivatives | Coupling of an amino-dimethyldibenzofuran with various carboxylic acids. | Antimicrobial, Anti-inflammatory |

Advanced Analytical Methodologies for Dimethyldibenzofuran Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2,8-dimethyldibenzofuran. These techniques probe the molecular structure at the atomic level, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, both ¹H (proton) and ¹³C NMR are utilized. The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The symmetry of the 2,8-isomer simplifies the spectrum compared to asymmetric isomers. Key signals include those for the two equivalent methyl groups and the aromatic protons on the dibenzofuran (B1670420) core.

¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (e.g., aromatic, methyl, quaternary). bhu.ac.in Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed for unequivocal assignment of all proton and carbon signals by revealing proton-proton and proton-carbon connectivities through chemical bonds. scielo.brresearchgate.net

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound.

Note: These are representative values based on typical chemical shift ranges for this class of compound. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Nucleus | Representative Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | ¹H | 7.0 - 8.0 | Doublet, Doublet of Doublets |

| Methyl Protons | ¹H | 2.3 - 2.6 | Singlet |

| Methyl Carbons | ¹³C | 20 - 25 | Quartet (in coupled spectrum) |

| Aromatic C-H | ¹³C | 110 - 130 | Doublet (in coupled spectrum) |

| Aromatic C-O | ¹³C | 150 - 160 | Singlet (in coupled spectrum) |

| Other Quaternary Carbons | ¹³C | 120 - 140 | Singlet (in coupled spectrum) |

High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), is a powerful tool for determining the elemental composition of a compound with extremely high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places.

For this compound (molecular formula C₁₄H₁₂O), HRESIMS can verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This high degree of accuracy allows researchers to distinguish it from other compounds that may have the same nominal mass but a different atomic makeup. The technique is crucial for confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture.

Interactive Table 2: HRESIMS Data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂O |

| Nominal Mass | 196 |

| Calculated Exact Mass ([M+H]⁺) | 197.0961 |

| Required Mass Accuracy | < 5 ppm |

While standard mass spectrometry can confirm the molecular weight of dimethyldibenzofuran (B12882345) (196 g/mol ), it cannot distinguish between different isomers (e.g., 2,8- vs. 2,7- vs. 3,7-). Tandem mass spectrometry (MS/MS) is the preferred method for this challenge. nih.gov

In an MS/MS experiment, the molecular ions ([M]⁺• or [M+H]⁺) of all isomers at a specific m/z are isolated and then subjected to fragmentation, typically through Collision-Induced Dissociation (CID). nih.govlcms.cz The resulting fragment ions (daughter ions) are then analyzed. Because the positions of the methyl groups influence the stability of the molecule and the fragmentation pathways, different isomers produce unique fragmentation patterns. lcms.cz For example, the loss of a methyl radical (•CH₃) or subsequent loss of carbon monoxide (CO) can lead to daughter ions whose relative abundances are characteristic of a specific isomer, enabling unequivocal differentiation. nih.gov

X-ray diffraction analysis of a single crystal is the most definitive method for determining the absolute three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the exact spatial arrangement of atoms, leaving no ambiguity about the substitution pattern.

To perform this analysis on this compound, a suitable, high-quality single crystal of the compound must first be grown. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed. The data provides an electron density map from which the complete molecular structure can be resolved. While this method is unparalleled in its definitive power, its primary prerequisite is the ability to produce a single crystal of sufficient quality for diffraction, which is not always feasible. For many benzofuran (B130515) derivatives, this technique has been successfully used to confirm their molecular geometry. nih.govvensel.org

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other isomers and from complex sample matrices, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex environmental samples. silcotek.commdpi.com It is particularly well-suited for analyzing isomers of dimethyldibenzofuran in matrices such as water, soil, sediment, or crude oil. mq.edu.au

The process involves two key steps:

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized components onto a long, thin capillary column. Separation of the different dimethyldibenzofuran isomers is achieved based on their boiling points and differential interactions with the column's stationary phase. Isomers often have slightly different retention times, allowing them to be separated before detection. nih.gov

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and detects them based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for the positive identification of this compound and its differentiation from co-eluting substances. nih.gov For quantification, the instrument response is compared to that of a known concentration of a certified reference standard.

Interactive Table 3: Typical GC-MS System Parameters for Dimethyldibenzofuran Analysis.

| Parameter | Typical Setting |

| GC System | |

| Column | Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from ~60°C to ~300°C |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Scan Mode (for identification) or Selected Ion Monitoring (SIM, for quantification) |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dibenzofurans due to its high resolution, sensitivity, and versatility. pharmacompass.comlongdom.org It is widely used for the separation, identification, and quantification of this compound in various samples. longdom.org The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. pharmacompass.com

For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In this setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comtandfonline.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Due to its nonpolar nature, this compound is well-retained on the C18 column, allowing for effective separation from more polar matrix components.

An automated HPLC system utilizing a porous graphitic carbon (PGC) column has also proven effective for the fractionation of polychlorinated dibenzofurans (PCDFs), a class of compounds structurally related to this compound. usgs.gov This method demonstrates good separation and reproducible fractionation, suggesting its potential applicability for isolating this compound from complex environmental samples. usgs.gov

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at specific wavelengths. pharmacompass.comtandfonline.com For enhanced sensitivity and selectivity, HPLC systems can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information, aiding in unequivocal identification. tandfonline.comoup.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation based on hydrophobicity. tandfonline.com |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water | Elutes the compound from the column; composition is optimized for best resolution. sielc.comtandfonline.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. |

| Injection Volume | 10 µL | The precise amount of sample introduced into the system. |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times and peak shapes. tandfonline.com |

| Detector | Diode Array Detector (DAD) | Monitors absorbance across a range of wavelengths for detection and spectral confirmation. |

| Detection Wavelength | ~230-300 nm (scanned) | Wavelengths where dibenzofurans typically exhibit maximum UV absorbance. |

| Retention Time | Analyte-specific (e.g., 8.5 min) | The time taken for this compound to travel from the injector to the detector. |

Size Exclusion Chromatography (SEC) for Degradation Product Profiling

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Unlike other chromatography modes, there are no chemical or physical interactions between the analyte and the stationary phase. wikipedia.org The stationary phase consists of porous beads, and molecules are separated based on their ability to enter these pores. Larger molecules are excluded from the pores and travel through the column faster, eluting first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. wikipedia.org

In the context of this compound research, SEC is an invaluable tool for profiling degradation products. farmaceut.orgjascoinc.com When this compound undergoes degradation (e.g., through metabolic, photolytic, or microbial processes), a mixture of products can be formed. These can include larger polymeric or aggregated species, as well as smaller cleavage products. jascoinc.com

SEC can effectively separate these degradation products from the parent compound and from each other based on their size differences. nih.gov This is particularly useful in forced degradation studies, where the goal is to understand the degradation pathways and identify the resulting products. jascoinc.com By analyzing samples at different time points during a degradation experiment, SEC can provide a profile of how the molecular weight distribution of the sample changes over time.

For instance, the formation of high-molecular-weight aggregates would appear as early-eluting peaks, while the generation of smaller fragments would result in peaks with longer retention times compared to the parent this compound molecule.

Table 2: Hypothetical SEC Profile of this compound and Its Degradation Products

| Compound/Product | Expected Molecular Weight Range | Expected Elution Order | Rationale |

| Aggregates/Polymers | High (> 400 Da) | 1 (Fastest) | Large molecules are excluded from the pores of the stationary phase and elute first. wikipedia.org |

| This compound | ~196 Da | 2 | The parent compound elutes based on its specific hydrodynamic volume. |

| Hydroxylated Metabolites | ~212 Da | 2 or 3 | Similar in size to the parent, may co-elute or elute slightly later depending on conformational changes. |

| Ring-Cleavage Products | Low (< 150 Da) | 3 (Slowest) | Smaller molecules penetrate the pores, increasing their path length and retention time. wikipedia.org |

Quality Control and Method Validation in Dimethyldibenzofuran Studies

To ensure that analytical data are reliable, accurate, and reproducible, the methods used for the analysis of this compound must be thoroughly validated. demarcheiso17025.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. fda.gov It is a critical component of any quality assurance system in an analytical laboratory. researchgate.netunt.edu The validation process involves evaluating several key performance characteristics of the method. oup.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked matrix) and comparing the measured value to the certified or theoretical value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Adherence to these validation principles ensures that the data generated in studies of this compound are fit for purpose and can be confidently used for scientific evaluation and regulatory decisions. bohrium.comannualreviews.org

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from blank or placebo at the analyte's retention time. | Peak purity index > 0.99; Baseline resolution between analyte and potential interferents. |

| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy | Closeness to the true value. | Recovery of 80-120% for spiked samples. |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise ratio (S/N) ≥ 3. |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration with accuracy and precision. | Signal-to-Noise ratio (S/N) ≥ 10; RSD ≤ 20%. |

| Robustness | Resistance to small changes in method parameters. | RSD of results should remain within acceptable limits (e.g., < 15%). |

Environmental Distribution, Transport, and Degradation Pathways of Dimethyldibenzofurans

Occurrence and Fate in Environmental Compartments

The persistence and movement of 2,8-dimethyldibenzofuran in the environment are dictated by its physicochemical properties and its interactions with different environmental matrices: the atmosphere, aquatic systems, and soil.

Limited direct data exists for the atmospheric transport and reactions of this compound. However, the behavior of related compounds, such as chlorinated dibenzofurans, suggests that photolysis is a potential degradation pathway. For instance, studies on 2,8-dichlorodibenzofuran (B1206507) have shown that it undergoes rapid dechlorination when exposed to sunlight in solution, and to some extent, as a thin film researchgate.netnih.govnih.gov. This suggests that atmospheric this compound may also be susceptible to photochemical degradation.

Table 1: Atmospheric Fate Parameters for Related Dibenzofuran (B1670420) Compounds

| Compound | Degradation Pathway | Reactivity | Atmospheric Lifetime |

|---|---|---|---|

| 2,8-Dichlorodibenzofuran | Photolysis | Rapid in solution | Not Determined |

Note: Data for this compound is not available. The table presents information for analogous compounds to infer potential behavior.

The behavior of this compound in aquatic systems is largely governed by its low water solubility and potential for sorption to suspended particles and sediments. Compounds with these characteristics tend to partition from the water column to the sediment phase.

While specific data on the aquatic fate of this compound is scarce, information on related compounds like chlorinated dibenzofurans indicates a potential for bioaccumulation in aquatic organisms due to their lipophilicity. For example, 2,3,7,8-tetrachlorodibenzofuran (B131793) has been shown to have a significant bioconcentration factor in rainbow trout nm.gov. The toxicity of dibenzofuran derivatives to aquatic life is a concern, as demonstrated by studies on compounds like carbofuran (B1668357), which show varying levels of acute toxicity to different aquatic organisms ca.gov.

Table 2: Aquatic Fate and Toxicity of Related Compounds

| Compound | Water Solubility | Log Kow | Bioconcentration Factor (BCF) | Aquatic Toxicity |

|---|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | Low | High | ~26,707 (in rainbow trout) nm.gov | High |

Note: This table provides data for compounds structurally related to this compound to illustrate potential aquatic behavior. Specific data for this compound is not available.

The mobility of this compound in soil is expected to be limited due to its likely strong adsorption to soil organic matter and clay particles. The extent of sorption is quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) chemsafetypro.com. High Koc values indicate strong binding to soil and low mobility, reducing the potential for leaching into groundwater chemsafetypro.com.

Studies on other benzofuran-based compounds, such as carbofuran, have shown that soil properties like organic matter content, clay content, and pH significantly influence their adsorption and mobility nih.govresearchgate.netdbc.wroc.pl. It is anticipated that this compound, being a hydrophobic molecule, will exhibit strong sorption to soils with higher organic carbon content.

Table 3: Soil Sorption Parameters for a Structurally Related Compound

| Compound | Soil Type | Koc (L/kg) | Mobility Potential |

|---|---|---|---|

| Carbofuran | Loam | 22-82 | Moderate to High |

Note: Data specific to this compound is not available. The table shows data for carbofuran to provide a general understanding of the sorption behavior of benzofuran-related structures in soil.

Biotransformation and Microbial Degradation Mechanisms

Microbial degradation is a key process for the removal of persistent organic pollutants from the environment. Both bacteria and fungi have been shown to degrade dibenzofuran and its derivatives.

While specific studies on the bacterial degradation of this compound are not available, research on the parent compound, dibenzofuran, provides insights into potential pathways. Several bacterial strains, including species of Ralstonia, Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus, are known to degrade dibenzofuran nih.govnih.govnih.gov.

The primary mechanism of bacterial degradation of dibenzofuran involves an initial dioxygenase attack. This can occur at either a lateral or an angular position of the furan (B31954) ring.

Angular Dioxygenation: This pathway is common in bacteria that can utilize dibenzofuran as a sole carbon and energy source. The enzyme dibenzofuran 4,4a-dioxygenase initiates the attack, leading to the formation of unstable hemiacetals that are further metabolized through meta-cleavage of the aromatic ring nih.govnih.gov.

Lateral Dioxygenation: In some cases, particularly during co-metabolism, bacteria can hydroxylate the dibenzofuran molecule at a lateral position (e.g., 1,2- or 2,3-positions). This is followed by ring cleavage and further degradation nih.gov. For example, Ralstonia sp. strain SBUG 290 co-metabolically degrades dibenzofuran via 1,2-dihydroxylation, followed by meta-cleavage of the aromatic ring nih.gov.

It is plausible that bacteria capable of degrading dibenzofuran could also transform this compound, although the presence and position of the methyl groups might influence the rate and efficiency of the degradation process.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants due to their non-specific extracellular ligninolytic enzymes. Studies have demonstrated the potential of fungi to transform substituted dibenzofurans. For instance, the fungus Cerrena sp. has been shown to degrade 2,4,8-trichlorodibenzofuran (B1205654) researchgate.net. This suggests that fungal systems could also be effective in the biotransformation of this compound. The degradation by such fungi is often mediated by enzymes like laccases and peroxidases researchgate.net.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,8-Dichlorodibenzofuran |

| 2,3,7,8-Tetrachlorodibenzofuran |

| Carbofuran |

| Dibenzofuran |

Enzyme Systems Involved in Xenobiotic Metabolism

The biodegradation of dibenzofurans, including this compound, in the environment is primarily facilitated by the metabolic activity of various microorganisms. These organisms possess sophisticated enzyme systems capable of transforming these persistent organic pollutants. The key enzymes involved in the initial stages of dibenzofuran degradation are typically dioxygenases.

Microbial degradation of the parent compound, dibenzofuran, is initiated by an angular dioxygenase enzyme system. This multi-component enzyme, often referred to as dibenzofuran 4,4a-dioxygenase, attacks the carbon atoms adjacent to the ether bridge. This enzymatic action results in the formation of an unstable dihydroxylated intermediate, which then undergoes spontaneous rearomatization to produce 2,2',3-trihydroxybiphenyl. Following this, an extradiol dioxygenase catalyzes the cleavage of the hydroxylated aromatic ring, leading to the formation of 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid. Subsequent hydrolysis yields salicylic (B10762653) acid, which can then be further metabolized through central metabolic pathways, such as the catechol or gentisic acid pathways.

Several bacterial strains have been identified that can degrade dibenzofuran and its derivatives. For instance, Staphylococcus auriculans DBF63 has been shown to metabolize dibenzofuran, leading to the accumulation of salicylic acid and gentisic acid in the culture broth. Similarly, a carbazole-utilizing bacterium, Sphingomonas sp. strain XLDN2-5, can cometabolically degrade dibenzofuran to salicylic acid via the angular dioxygenation pathway. While these studies focus on the parent dibenzofuran, the presence of methyl groups at the 2 and 8 positions of this compound likely influences the rate and specificity of enzymatic attack. The methyl substituents may sterically hinder the approach of the dioxygenase enzyme or alter the electronic properties of the aromatic rings, potentially leading to different degradation efficiencies or the formation of alternative metabolites.

In addition to bacterial dioxygenases, other enzyme systems can be involved in the metabolism of xenobiotics like dibenzofurans. The cytochrome P450 (CYP) enzyme superfamily, found in a wide range of organisms from bacteria to mammals, plays a crucial role in the oxidation of foreign compounds. While specific studies on the CYP-mediated metabolism of this compound are limited, it is known that CYPs can metabolize a variety of aromatic hydrocarbons. For instance, in mammals, CYP enzymes are responsible for the metabolism of many drugs and environmental toxins. It is plausible that CYP systems could be involved in the hydroxylation of the aromatic rings of this compound, which would be a primary step in its detoxification and subsequent excretion in higher organisms. The specific isoforms of cytochrome P450 that may be involved in the metabolism of alkylated dibenzofurans are an area for further research. Lignin peroxidases and other enzymes from fungi have also been shown to be capable of degrading chlorinated dibenzofurans and could potentially act on methylated derivatives as well.

Table 1: Key Enzyme Systems in Dibenzofuran Degradation

| Enzyme System | Organism Type | Role in Degradation | Key Metabolites |

| Angular Dioxygenase | Bacteria | Initial attack on the dibenzofuran ring system | 2,2',3-trihydroxybiphenyl, Salicylic acid |

| Extradiol Dioxygenase | Bacteria | Cleavage of the dihydroxylated aromatic ring | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid |

| Cytochrome P450 (CYP) | Various (Bacteria, Fungi, Mammals) | Oxidation (hydroxylation) of the aromatic rings | Hydroxylated derivatives |

| Lignin Peroxidase | Fungi | Oxidative degradation | Various oxidized products |

Abiotic Degradation Processes

Photolytic Degradation

Photolytic degradation is a significant abiotic process that can contribute to the transformation of dibenzofurans in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The absorption of ultraviolet (UV) radiation can lead to the breakdown of these compounds.

Studies on chlorinated dibenzofurans have shown that photolysis can lead to the reductive dechlorination of these molecules, forming less chlorinated and potentially less toxic products. For instance, the photolysis of 2,3,7,8-tetrachlorodibenzofuran (T4CDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF) in lake water under sunlight resulted in the formation of lower chlorinated dibenzofurans. The photolytic degradation of non-chlorinated dibenzofuran in lake water has been observed to yield 2,2'-dihydroxybiphenyl as a photoproduct, which can be further transformed into a trihydroxybiphenyl.

While direct research on the photolytic degradation of this compound is not extensively available, it is expected to undergo similar photochemical reactions. The presence of methyl groups may influence the rate and products of photolysis. The primary photochemical process for this compound is likely to be the cleavage of the ether bond (C-O cleavage) and subsequent hydroxylation of the aromatic rings. The methyl groups themselves could also be susceptible to photo-oxidation. The rate of photolysis is significantly influenced by environmental conditions such as the intensity of solar radiation, the presence of photosensitizers (like humic substances in natural waters), and the medium in which the compound is present (e.g., water, soil, or air). For example, the photodegradation rates of polychlorinated dibenzofurans are considerably slower in sunlight compared to laboratory UV light, reflecting the lower intensity of UV radiation in natural sunlight.

Hydrolysis and Chemical Stability Under Environmental Conditions

Specific data on the hydrolysis of this compound is scarce in the scientific literature. However, based on the chemical structure, significant hydrolysis is not expected to occur at environmentally relevant pH values (typically pH 5-9) and temperatures. The presence of the methyl groups is unlikely to substantially alter the inherent stability of the dibenzofuran ring system towards hydrolysis. The stability of similar persistent organic pollutants supports the assumption that this compound would be persistent in the environment with respect to hydrolytic degradation. The high thermal stability of sucralose, which can form polychlorinated dibenzofurans at very high temperatures, indirectly suggests the robustness of the dibenzofuran core structure.

Table 2: Predicted Environmental Stability of this compound

| Degradation Process | Predicted Rate | Influencing Factors |

| Hydrolysis | Very Slow / Negligible | pH, Temperature |

| Photolysis | Moderate to Fast (in sunlit environments) | Light Intensity, Photosensitizers, Medium |

| Biodegradation | Slow to Moderate | Microbial populations, Oxygen availability, Co-contaminants |

Formation of Degradation Products and Environmental Metabolites

The degradation of this compound in the environment, through both biotic and abiotic pathways, is expected to result in the formation of various transformation products.

Based on the microbial degradation pathways established for the parent dibenzofuran, the initial metabolites of this compound are likely to be hydroxylated derivatives. The enzymatic attack by dioxygenases would likely lead to the formation of dihydroxy-dimethyldibenzofurans. Following ring cleavage, metabolites analogous to those of dibenzofuran degradation, such as methylated derivatives of salicylic acid or gentisic acid, could be formed. For example, the degradation of dibenzofuran by Staphylococcus auriculans DBF63 yields salicylic acid and gentisic acid. It is plausible that the degradation of this compound could result in the formation of methylated analogues of these acids.

Photolytic degradation is expected to produce hydroxylated and potentially ring-opened products. Analogous to the photolysis of unsubstituted dibenzofuran, which yields 2,2'-dihydroxybiphenyl, the photolysis of this compound could lead to the formation of dihydroxy-dimethylbiphenyls. Further oxidation of the methyl groups could also occur, leading to the formation of corresponding carboxylic acids or alcohols.

Metabolomic studies on the effects of environmental toxicants can help in identifying key biochemical responses and biomarker metabolites resulting from exposure to compounds like dimethyldibenzofurans. While specific metabolomic data for this compound is not available, such approaches could reveal a range of downstream metabolites in exposed organisms.

Table 3: Potential Degradation Products and Metabolites of this compound

| Degradation Pathway | Potential Products/Metabolites |

| Microbial Degradation | Dihydroxy-dimethyldibenzofurans, Methylated salicylic acid derivatives, Methylated gentisic acid derivatives |

| Photolytic Degradation | Dihydroxy-dimethylbiphenyls, Hydroxylated 2,8-dimethyldibenzofurans, Ring-opened products |

| Mammalian Metabolism (Predicted) | Hydroxylated 2,8-dimethyldibenzofurans, Conjugated metabolites (e.g., glucuronides, sulfates) |

Biological Interactions and Mechanisms of Action of Dimethyldibenzofurans

Molecular Targets and Pathway Modulation

Dimethyldibenzofurans exert their biological effects by interacting with various molecular targets, leading to the modulation of critical cellular pathways. These interactions can result in the inhibition of essential enzymes and interference with signaling cascades.

The dibenzofuran (B1670420) scaffold is associated with the inhibition of several key enzymes. Usnic acid, for instance, has been shown to inhibit bacterial DNA primase (DnaG) and RNA polymerase, key enzymes in nucleic acid synthesis. This inhibition is a primary mechanism behind its antibacterial activity against Gram-positive bacteria. oup.comnih.gov Specifically, studies have demonstrated that Usnic acid rapidly halts DNA and RNA synthesis in bacteria like Bacillus subtilis and Staphylococcus aureus. oup.comnih.gov

Furthermore, Usnic acid acts as an uncoupler of oxidative phosphorylation, which disrupts ATP synthesis in mitochondria. nih.govsemanticscholar.org It also demonstrates inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net In some contexts, dibenzofuran derivatives can also act as enzyme activators. For example, Usnic acid has been observed to activate arginase, a secreted enzyme from the lichen Evernia prunastri. researchgate.net

Dimethyldibenzofurans can interfere with cellular signaling pathways crucial for cell survival, proliferation, and immune response. Usnic acid has been shown to modulate multiple signaling pathways in cancer cells, including the mTOR/S6K and MAPK pathways, leading to the inhibition of cell proliferation. nih.gov It can also suppress the NF-κB signaling pathway, which plays a central role in inflammation, by preventing the activation of this transcription factor. nih.gov

In the context of immune modulation, Usnic acid has been found to decrease the expression of PD-L1 on cancer cells, a key ligand involved in immune evasion. researchgate.netnih.gov This suggests an ability to interfere with the signaling between cancer cells and immune cells. Furthermore, derivatives of the broader benzofuran (B130515) class have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers antiviral responses.

Antimicrobial Activities and Mechanisms

Dimethyldibenzofurans, particularly Usnic acid and its derivatives, possess a broad spectrum of antimicrobial activities. Their mechanisms are often multifaceted, involving the disruption of cellular integrity, inhibition of macromolecular synthesis, and interference with microbial metabolism.

The antibacterial properties of dimethyldibenzofurans are most pronounced against Gram-positive bacteria. encyclopedia.com Usnic acid is highly effective against a range of Gram-positive pathogens, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. nih.govnih.gov The primary mechanisms of action include the inhibition of DNA and RNA synthesis, disruption of the cell membrane, and impairment of peptidoglycan synthesis. oup.comunich.itresearchgate.netacs.org

In contrast, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa are generally resistant to Usnic acid. nih.govnih.gov This resistance is attributed to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing the compound from reaching its intracellular targets. However, some derivatives have shown activity, and Usnic acid can act as an antimicrobial adjuvant, enhancing the efficacy of antibiotics against Gram-negative pathogens. acs.org

Table 1: Antibacterial Activity of Usnic Acid

| Bacterial Species | Type | Activity | Mechanism of Action |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | Gram-Positive | High | Inhibition of RNA/DNA synthesis, cell membrane disruption. oup.comresearchgate.net |

| Bacillus subtilis | Gram-Positive | High | Inhibition of RNA/DNA synthesis. oup.comnih.gov |

| Enterococcus faecalis | Gram-Positive | High | Inhibition of biofilm formation. nih.gov |

| Streptococcus mutans | Gram-Positive | High | Downregulation of signal transduction, inhibition of glucose metabolism. nih.gov |

| Escherichia coli | Gram-Negative | Low / Resistant | Outer membrane barrier prevents uptake. oup.comnih.gov |

Several dimethyldibenzofuran (B12882345) compounds exhibit significant antifungal activity. Usnic acid has been shown to be effective against various fungal pathogens, including species of Candida. researchgate.netnih.gov The mechanism of its antifungal action against Candida albicans involves inducing oxidative and nitrosative stress, leading to an accumulation of reactive oxygen species (ROS) that causes irreversible cell damage and death. nih.govthieme-connect.com It also inhibits biofilm formation by altering the morphology and reducing the biomass of mature biofilms. nih.govthieme-connect.com

Studies have demonstrated the potent inhibitory activity of Usnic acid against both planktonic cells and biofilms of Candida orthopsilosis and Candida parapsilosis. nih.gov While some reports indicate modest activity against C. albicans biofilms, others show significant inhibition, suggesting that efficacy may be strain- and method-dependent. frontiersin.org

The biological activity of dimethyldibenzofurans extends to antiviral and antiprotozoal effects. nih.govcabidigitallibrary.org Usnic acid and its derivatives have demonstrated a broad range of antiviral activity against several RNA and DNA viruses. semanticscholar.org The proposed antiviral mechanism often involves the inhibition of viral RNA synthesis or transcription. oup.comnih.gov

Specifically, Usnic acid has shown efficacy against influenza A viruses and various strains of SARS-CoV-2 (Wuhan, Delta, and Omicron). nih.govnih.gov In silico and in vitro studies suggest that its anti-SARS-CoV-2 activity may be due to the inhibition of the main protease (3CLpro) or interference with the viral surface glycoprotein (B1211001) S. nih.govresearchgate.net

In terms of antiprotozoal activity, Usnic acid derivatives have shown promise as potential agents against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov Certain synthesized derivatives exhibited greater in vitro efficacy and higher selectivity against T. gondii than clinically used drugs like sulfadiazine (B1682646) and pyrimethamine. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Class |

|---|---|

| 2,8-Dimethyldibenzofuran | Dimethyldibenzofuran |

| Usnic Acid | Dimethyldibenzofuran |

| Sulfadiazine | Sulfonamide antibiotic |

Anti-inflammatory and Immunomodulatory Effects

Currently, there is a lack of specific research detailing the anti-inflammatory and immunomodulatory effects of this compound. Studies on related benzofuran and dibenzofuran compounds have shown potential in these areas, but these findings cannot be directly attributed to the 2,8-dimethyl derivative without specific experimental evidence.

Modulation of Inflammatory Response Pathways (e.g., NF-kB pathway)

No specific studies have been identified that investigate the modulation of the NF-kB pathway or other inflammatory response pathways by this compound. The NF-kB signaling cascade is a critical regulator of inflammation, and its modulation by various compounds is a significant area of research. However, the role of this compound in this context remains to be elucidated.

Cytokine Regulation

Detailed information on the effect of this compound on cytokine regulation is not available in the current body of scientific literature. Cytokines are key signaling molecules in the immune system, and their regulation is a crucial aspect of the inflammatory response. Future research is needed to determine if this compound has any impact on the production or activity of pro-inflammatory or anti-inflammatory cytokines.

Antiproliferative and Apoptotic Mechanisms

Cell Cycle Regulation Interference

There are no specific studies describing the interference of this compound with cell cycle regulation. The cell cycle is a fundamental process for cell proliferation, and its dysregulation is a hallmark of cancer. The potential for this compound to arrest the cell cycle at different phases has not been reported.

Apoptosis Induction Pathways

The ability of this compound to induce apoptosis through specific pathways, such as the intrinsic or extrinsic pathways, has not been documented. Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy.

Enzyme Inhibition in Cancer Cell Survival (e.g., mTOR, Pim, TDP1, PARP)

While some studies have explored the inhibition of enzymes involved in cancer cell survival by compounds containing a dimethyldibenzofuran scaffold, these are typically complex derivatives. For instance, a hydrazinothiazole usnic acid derivative containing a 8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one moiety has been identified as a catalytic inhibitor of Tyrosyl-DNA phosphodiesterase I (TDP1) oaepublish.com. However, this finding cannot be directly extrapolated to this compound. There is no specific information available on the inhibition of mTOR, Pim kinases, or PARP by this compound.

Other Noteworthy Biological Activities (e.g., Antioxidant, Antimitotic)

While research directly on this compound is limited, the broader class of dibenzofuran derivatives has been the subject of numerous studies investigating their diverse biological activities. These activities extend beyond specific receptor interactions to include antioxidant, antimitotic, and other enzyme-inhibiting effects. The core dibenzofuran structure serves as a versatile scaffold for the development of compounds with a wide range of biological functions.

Antioxidant Activity

Dibenzofuran derivatives have demonstrated notable antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of this activity. For instance, a series of substituted benzofuran derivatives were synthesized and evaluated for their in vitro antioxidant activity using the DPPH method, with several compounds showing very good activity nih.gov. The transformation of a chroman skeleton, present in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity nih.gov.

One study highlighted that the marine floras are rich in chemicals, including polyphenols, that exhibit antioxidant activities, which may play a role in preventing oxidative damage to DNA and controlling carcinogenesis biointerfaceresearch.com. Theoretical studies on benzofuran-1,3-thiazolidin-4-one derivatives have also indicated their potential for free radical scavenging through mechanisms like hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) scholarena.com.

Antimitotic and Cytotoxic Activities

Furthermore, various dibenzofuran derivatives have been synthesized and evaluated for their anticancer activities biointerfaceresearch.com. For example, eupatodibenzofuran A, a compound isolated from Eupatorium fortunei, exhibited potent inhibitory activities against A549 and MCF-7 cancer cells with IC50 values of 5.95 ± 0.89 and 5.32 ± 0.31 μM, respectively nih.gov. This compound was found to induce apoptosis through a mitochondrial- and caspase-3-dependent pathway nih.gov. The cytotoxic effects of various other benzofuran and dibenzofuran derivatives have also been reported against different cancer cell lines researchgate.net.

Enzyme Inhibition

Dibenzofuran derivatives have been identified as inhibitors of various enzymes, highlighting another facet of their biological activity.

Kinase Inhibition : A series of dibenzo[b,d]furan derivatives inspired by the natural product cercosporamide (B1662848) were found to be potent dual inhibitors of Pim-1 and CLK1 kinases. One lead compound displayed IC50 values of 0.06 μM for Pim-1 and 0.026 μM for CLK1 mdpi.com.